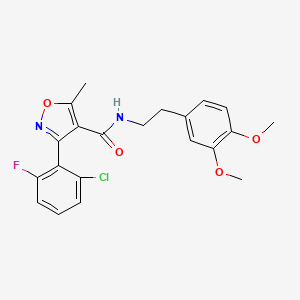

N-(2-(3,4-Dimethoxyphenyl)ethyl)(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-YL)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(3,4-Dimethoxyphenyl)ethyl)(3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-YL)formamide” is a chemical compound with the molecular formula C21H20ClFN2O4 . It has a molecular weight of 418.85 .

Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic methods. Unfortunately, the specific structural details are not provided in the search results .Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the search results. It’s likely that it can undergo reactions typical of formamides .Scientific Research Applications

Chemical Synthesis and Mechanisms

- The study by Ledenyova et al. (2018) explores the ANRORC mechanism (Addition of the Nucleophile, Ring Opening, and Ring Closure) in the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, leading to N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides. This highlights the complex reactions possible with closely related chemical structures Ledenyova et al., 2018.

Synthetic Pathways

- Owton et al. (1995) described a synthetic pathway for an analogue of the osteoarthritis drug rhein, demonstrating the process from lithiation of N,N-Diethyl(2-methoxy-4-methyl)benzamide to obtaining 4,5,8-trimethoxy-2-methylanthraquinone. This research illustrates the meticulous steps required to synthesize complex organic molecules with potential therapeutic applications Owton et al., 1995.

Asymmetric Synthesis

- Schöllkopf et al. (1985) conducted asymmetric synthesis of α‐aminophosphonic acids, showcasing the enantioselective synthesis of L‐(1‐aminoethyl)phosphonic acid through asymmetric catalytic hydrogenation. This research emphasizes the importance of chirality in chemical synthesis for creating compounds with specific biological activities Schöllkopf et al., 1985.

Biological Activities

- Bodige et al. (2020) synthesized novel carboxamide derivatives and evaluated their antitubercular and antibacterial activities, identifying compounds with higher potency than reference drugs. This study underscores the continuous search for new therapeutic agents against infectious diseases Bodige et al., 2020.

Advanced Materials Synthesis

- Spoorthy et al. (2021) explored the synthesis, characterisation, and antimicrobial evaluation of ethyl benzodioxophosphol-oxothiazolidin-thiophene-2-carboxylates, demonstrating the potential of these compounds in creating materials with antimicrobial properties. This research is a testament to the interdisciplinary applications of chemical compounds in materials science Spoorthy et al., 2021.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN2O4/c1-12-18(20(25-29-12)19-14(22)5-4-6-15(19)23)21(26)24-10-9-13-7-8-16(27-2)17(11-13)28-3/h4-8,11H,9-10H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJMPDXQNRAUSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCCC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4-dimethylbenzamide](/img/structure/B2765845.png)

![5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-isobutylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2765850.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2765853.png)

![3,6-diethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2765854.png)

![N-(3,4-dichlorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2765859.png)

![(Z)-methyl 4-(hydroxyimino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2765863.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2765864.png)

![(E)-1-[(2-chloro-5-nitrophenyl)methylidene]-2-phenylhydrazine](/img/structure/B2765866.png)